molecular formula C₆H₁₅Cl₃N₆ B1144794 Benzene-1,2,3,4,5,6-hexaamine trihydrochloride CAS No. 126521-82-2

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride

Cat. No.: B1144794
CAS No.: 126521-82-2
M. Wt: 277.58
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Description

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, also known as hexaaminobenzene trihydrochloride, is an aromatic hydrocarbon derivative. It is characterized by the presence of six amino groups attached to a benzene ring, with three hydrochloride ions associated with it. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride can be synthesized through the reaction of benzene with chloramine under controlled conditions. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzene and chloramine are reacted under controlled temperature and pressure conditions. The resulting product is then purified and crystallized to obtain the trihydrochloride salt .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzene-1,2,3,4,5,6-hexaamine trihydrochloride involves its interaction with various molecular targets. The amino groups on the benzene ring can form coordination complexes with metal ions, which can then participate in catalytic reactions. Additionally, the compound can act as a nucleophile in substitution reactions, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Uniqueness: Benzene-1,2,3,4,5,6-hexaamine trihydrochloride is unique due to the presence of six amino groups and three hydrochloride ions, which confer distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules and coordination compounds .

Biological Activity

Benzene-1,2,3,4,5,6-hexaamine trihydrochloride, commonly referred to as hexaaminobenzene trihydrochloride, is an aromatic compound characterized by six amino groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological applications.

Chemical Structure and Properties

  • Molecular Formula : C6H12N6·3HCl
  • Molecular Weight : 168.2 g/mol
  • Appearance : White or light yellow crystalline powder
  • Density : Approximately 1.631 g/cm³

The high degree of substitution with amino groups significantly enhances the reactivity of hexaaminobenzene compared to other aromatic amines. The amino groups can participate in hydrogen bonding and coordination chemistry, making this compound a versatile reagent in both organic synthesis and medicinal chemistry.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Coordination Chemistry : The amino groups can form coordination complexes with metal ions. This property is exploited in catalysis and the synthesis of metal-organic frameworks.
  • Nucleophilic Substitution : The compound acts as a nucleophile in various substitution reactions, facilitating the formation of new chemical bonds.
  • Biological Interactions : The structure allows for interactions with biomolecules such as proteins and nucleic acids, which may lead to biological effects that are currently under investigation.

Applications in Scientific Research

This compound has been utilized in various research applications:

  • Synthesis of Biologically Active Compounds : It serves as an intermediate in the development of pharmaceuticals and other biologically active molecules.
  • Coordination Complexes : The compound is used to create metal complexes that have applications in catalysis and materials science.
  • Enzyme Studies : Its ability to interact with enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Toxicological Studies : Research indicates that exposure to benzene derivatives can lead to hematotoxicity. Hexaaminobenzene's structure may influence its toxicity profile compared to simpler benzene derivatives .
  • Drug Development : Investigations into its pharmacokinetics have revealed potential pathways for drug targeting due to its ability to form stable complexes with biological targets .
  • Metal Complex Formation : A study demonstrated that hexaaminobenzene can form flexible cages with copper(II) ions. These complexes exhibited variable coordination modes and showed promise for applications in drug delivery systems .

Comparative Analysis

CompoundStructure CharacteristicsApplications
Benzene-1,2,3-triamineThree amino groupsIntermediate in drug synthesis
BenzenehexamineSix amino groups; no hydrochlorideCatalysis and coordination chemistry
HexamethylenetetramineFour nitrogen atoms but different structureAntimicrobial applications

Properties

IUPAC Name

benzene-1,2,3,4,5,6-hexamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N6.3ClH/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;/h7-12H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFMGTBVYGZGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1N)N)N)N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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